molecular formula C11H12O3 B12562470 Propanal, 3-(benzoyloxy)-2-methyl- CAS No. 168298-49-5

Propanal, 3-(benzoyloxy)-2-methyl-

Cat. No.: B12562470
CAS No.: 168298-49-5
M. Wt: 192.21 g/mol
InChI Key: VYLBDMJHHXPDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanal, 3-(benzoyloxy)-2-methyl- is an organic compound with the molecular formula C11H12O3 It is a derivative of propanal, where the hydrogen atom at the third carbon is replaced by a benzoyloxy group, and the second carbon is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 3-(benzoyloxy)-2-methyl- typically involves the esterification of 3-hydroxy-2-methylpropanal with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

3-Hydroxy-2-methylpropanal+Benzoyl chloridePropanal, 3-(benzoyloxy)-2-methyl-+HCl\text{3-Hydroxy-2-methylpropanal} + \text{Benzoyl chloride} \rightarrow \text{Propanal, 3-(benzoyloxy)-2-methyl-} + \text{HCl} 3-Hydroxy-2-methylpropanal+Benzoyl chloride→Propanal, 3-(benzoyloxy)-2-methyl-+HCl

Industrial Production Methods

On an industrial scale, the production of Propanal, 3-(benzoyloxy)-2-methyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-(benzoyloxy)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(Benzoyloxy)-2-methylpropanoic acid.

    Reduction: 3-(Benzoyloxy)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanal, 3-(benzoyloxy)-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 3-(benzoyloxy)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propanal (Propionaldehyde): A simpler aldehyde with the formula C3H6O.

    3-(Benzyloxy)propanal: Similar structure but lacks the methyl group at the second carbon.

    2-Methylpropanal (Isobutyraldehyde): Similar structure but lacks the benzoyloxy group.

Uniqueness

Propanal, 3-(benzoyloxy)-2-methyl- is unique due to the presence of both the benzoyloxy and methyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

168298-49-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-methyl-3-oxopropyl) benzoate

InChI

InChI=1S/C11H12O3/c1-9(7-12)8-14-11(13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

VYLBDMJHHXPDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.